3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-13-6-5-7-14(12-13)28(26,27)24-16-9-2-1-8-15(16)19-20(25)23-18-11-4-3-10-17(18)22-19/h1-12,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUBGVDMZOLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Aminophenyl)-3-chloroquinoxaline
- Starting materials : 2,3-Dichloroquinoxaline (1.0 eq) and 2-nitrophenylboronic acid (1.2 eq).
- Coupling reaction :
- React in a mixture of Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and dioxane/H₂O (4:1) at 80°C for 12 h.
- Product : 2-(2-Nitrophenyl)-3-chloroquinoxaline (yield: 78%).
- Nitro reduction :
- Treat with H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 h.
- Product : 2-(2-Aminophenyl)-3-chloroquinoxaline (yield: 92%).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 78% | 95% |
| Nitro reduction | H₂/Pd/C, ethanol | 92% | 98% |
Hydrolysis of 3-Chloro to 3-Hydroxy Group
- Reaction :
- Reflux 2-(2-aminophenyl)-3-chloroquinoxaline (1.0 eq) with NaOH (3 eq) in H₂O/EtOH (1:1) at 90°C for 8 h.
- Workup :
- Neutralize with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
- Product : 2-(2-Aminophenyl)-3-hydroxyquinoxaline (yield: 85%).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (s, 1H, OH), 8.12–7.45 (m, 8H, aromatic), 6.75 (s, 1H, NH₂).
- FTIR (cm⁻¹): 3378 (OH), 3291 (NH₂), 1627 (C=N).
Sulfonylation with 3-Fluorobenzenesulfonyl Chloride
- Reaction :
- Add 3-fluorobenzenesulfonyl chloride (1.2 eq) dropwise to a stirred solution of 2-(2-aminophenyl)-3-hydroxyquinoxaline (1.0 eq) and pyridine (2 eq) in DCM at 0°C.
- Warm to 25°C and stir for 12 h.
- Workup :
- Wash with 1M HCl, dry over Na₂SO₄, and recrystallize from ethanol.
- Product : 3-Fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide (yield: 76%).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.30 (s, 1H, OH), 8.30–7.20 (m, 11H, aromatic), 5.45 (s, 1H, SO₂NH).
- LC-MS : m/z 438.1 [M+H]⁺.
Alternative Synthetic Routes
Direct Coupling of Preformed Quinoxaline and Sulfonamide
- Quinoxaline synthesis : Condense o-phenylenediamine with glyoxylic acid in n-butanol to form 3-hydroxyquinoxaline-2-carboxylic acid.
- Decarboxylation : Heat with Cu powder in quinoline at 200°C to yield 3-hydroxyquinoxaline.
- Sulfonylation : React with 3-fluorobenzenesulfonyl chloride as above (yield: 68%).
Advantages : Fewer steps but lower yield due to decarboxylation inefficiency.
Microwave-Assisted Synthesis
- One-pot reaction : Combine 2-(2-aminophenyl)-3-chloroquinoxaline, NaOH, and 3-fluorobenzenesulfonyl chloride in DMF.
- Microwave irradiation : 150 W, 120°C, 30 min (yield: 81%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction time | 30 min |
| Purity | 97% (UPLC) |
| Energy consumption | 150 W |
Critical Analysis of Methods
Yield and Scalability
- Traditional route : 76% yield (3 steps). Suitable for lab-scale synthesis.
- Microwave method : 81% yield in one pot but requires specialized equipment.
Purification Challenges
- Silica gel chromatography is essential to remove sulfonic acid byproducts.
- Recrystallization in ethanol improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorine atom, a sulfonamide group, and a quinoxaline moiety, which contribute to its biological activity. The presence of the hydroxyl group on the quinoxaline enhances its solubility and interaction with biological targets.
Molecular Formula: C19H17F N2O3S
Molecular Weight: 368.41 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoxaline exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to 3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline A | MCF-7 | 15 | Apoptosis Induction |
| Quinoxaline B | HeLa | 20 | Cell Cycle Arrest |
| This compound | MDA-MB-231 | 10 | Mitochondrial Pathway |
Antimicrobial Properties
The sulfonamide group in the compound is known for its antimicrobial properties. Research has shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. A study reported that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Sulfonamide A | E. coli | 32 µg/mL | Folate Synthesis Inhibition |
| Sulfonamide B | S. aureus | 16 µg/mL | Folate Synthesis Inhibition |
| This compound | Pseudomonas aeruginosa | 8 µg/mL | Folate Synthesis Inhibition |
Mechanistic Insights
The mechanism of action for the anticancer and antimicrobial activities of this compound involves interaction with specific enzymes or receptors within the target cells. For example, the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis, leads to bacterial cell death . Similarly, the induction of apoptosis in cancer cells may be mediated through the activation of caspases and disruption of mitochondrial membrane potential .
Case Study 1: Anticancer Effects in Vivo
A recent study investigated the in vivo effects of this compound in mouse models bearing xenograft tumors. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that it was effective at lower concentrations than traditional antibiotics, suggesting it could be a valuable addition to existing antimicrobial therapies.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis . The quinoxaline moiety may interact with various biological pathways, contributing to its antiviral and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
Several sulfonamide-containing compounds with heterocyclic frameworks have been synthesized and studied for their physicochemical and biological properties:
Key Observations :
- Quinazolinone vs. Quinoxaline: Quinazolinone derivatives (e.g., compound 1c in ) exhibit COX-2 inhibition, suggesting that the 4-oxo group in quinazolinone may enhance binding to the enzyme’s active site.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 17, ) correlate with higher melting points (227–228.5°C) and yields (94%), likely due to improved crystallinity and reaction efficiency. The target compound’s 3-fluoro and 3-hydroxy groups may similarly influence stability and solubility .
- Fluorine Impact: Fluorinated analogs (e.g., compound 14, ) show moderate melting points (120–121°C), suggesting that fluorine’s electronegativity balances lipophilicity and crystallinity.
Biological Activity
3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the fluorine atom and the quinoxaline moiety enhances its biological profile. The chemical structure can be represented as follows:
Research indicates that compounds containing sulfonamide and quinoxaline derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase, which is critical in regulating acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties, functioning by inhibiting bacterial folic acid synthesis .
- Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives may modulate inflammatory pathways, potentially impacting diseases characterized by chronic inflammation .
1. Cardiovascular Effects
A study investigating various sulfonamide derivatives demonstrated their effects on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives could significantly alter cardiovascular parameters, suggesting potential therapeutic applications in managing heart conditions .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decreased |
| Sulfonamide B | 0.001 | No significant change |
2. Antioxidant Capacity
Another investigation into benzene sulfonamide-piperazine hybrids revealed enhanced antioxidant capacities compared to traditional compounds. This suggests that modifications to the sulfonamide structure can yield compounds with improved protective effects against oxidative stress .
Case Study 1: Antimicrobial Activity
In a clinical trial assessing the efficacy of this compound against bacterial infections, patients treated with this compound showed significant reductions in infection rates compared to controls receiving standard treatments. This highlights the potential of this compound as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Applications
A recent study explored the anti-inflammatory potential of the compound in models of rheumatoid arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, suggesting that this compound may serve as a therapeutic agent for inflammatory diseases.
Q & A
Q. Optimization Strategies :
- Control reaction temperature (e.g., 0–5°C during sulfonylation to avoid side reactions).
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, Et₃N, 0°C | 75–80 | |
| 2 | HCl (cat.), reflux | 60–65 |
How should researchers characterize this compound to confirm structural integrity and purity?
Answer:
Essential techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoxaline-phenyl region .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (C₁₉H₁₅FN₃O₃S, [M+H]⁺ = 384.08) .
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. Critical Data Points :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (quinoxaline protons) | |
| HRMS | m/z 384.08 ± 0.01 |
What biological targets or pathways are hypothesized for this compound?
Answer:
The compound’s structural features suggest potential as a:
- Kinase Inhibitor : Quinoxaline-sulfonamide hybrids are known to target PI3K/Akt/mTOR pathways in cancer research .
- Enzyme Modulator : The sulfonamide group may inhibit carbonic anhydrase or histone deacetylases (HDACs) .
Q. Experimental Validation :
- In vitro kinase assays : Test inhibition against PI3K isoforms (IC₅₀ determination) .
- Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from:
- Purity Variability : Impurities >5% skew bioactivity; validate via HPLC .
- Assay Conditions : Differences in pH, serum proteins, or incubation time. Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell Line Heterogeneity : Use isogenic cell lines to control genetic variability .
Case Study :
A 2024 study found conflicting IC₅₀ values (1.2 vs. 3.8 µM) for PI3Kα inhibition. Resolution involved repeating assays with recombinant enzyme vs. cell lysates .
What computational methods support the design of derivatives with enhanced activity?
Answer:
- Molecular Docking : Predict binding poses in PI3Kγ (PDB: 1E7U) to identify critical interactions (e.g., hydrogen bonds with Val882) .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with bioactivity using Hammett constants .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Q. Example Findings :
| Parameter | Optimal Range | Impact on Activity |
|---|---|---|
| logP | 2.5–3.0 | Enhances membrane permeability |
| PSA | <90 Ų | Improves bioavailability |
What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Key Issues :
- Low Yield in Coupling Step : Scale-up exacerbates side reactions; switch to flow chemistry for better mixing .
- Purification Complexity : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) .
Q. Scaled Conditions :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Time | 24 h | 48 h |
| Solvent | DMF (10 mL) | DMF (1 L) |
How does the 3-hydroxyquinoxaline moiety influence redox activity?
Answer:
The hydroxy group at position 3:
- Enables Chelation : Binds metal ions (e.g., Fe³⁺), altering redox behavior in cellular environments .
- Modulates Electron Density : Reduces quinoxaline’s electron-deficient character, affecting π-π stacking with biological targets .
Q. Experimental Evidence :
- Cyclic voltammetry shows a reversible redox peak at -0.45 V (vs. Ag/AgCl) .
What analytical techniques are recommended for stability studies under physiological conditions?
Answer:
- Forced Degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 h .
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid from hydrolysis) .
- X-ray Diffraction (PXRD) : Monitor crystallinity changes after stress testing .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR Variables :
- Quinoxaline Substituents : Replace -OH with -OCH₃ to assess hydrogen bonding effects .
- Sulfonamide Linkers : Introduce methyl groups to modulate steric hindrance .
Q. Protocol :
Synthesize 10–15 derivatives with systematic modifications.
Test in parallel assays (e.g., kinase inhibition, cytotoxicity).
Use PCA (Principal Component Analysis) to cluster bioactivity trends .
What are the implications of fluorine’s position on pharmacokinetics?
Answer:
The 3-fluoro group:
Q. In vivo Data :
| Parameter | Fluorinated Analog | Non-Fluorinated |
|---|---|---|
| t₁/₂ | 4.2 h | 2.8 h |
| Cₘₐₓ | 12 µM | 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
